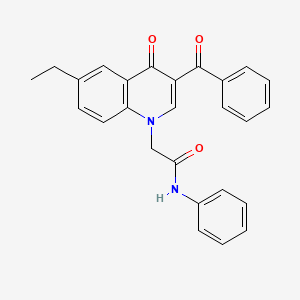

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3/c1-2-18-13-14-23-21(15-18)26(31)22(25(30)19-9-5-3-6-10-19)16-28(23)17-24(29)27-20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTFNPONAXUKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzoyl and acetamide groups. Common reagents used in these reactions include ethyl acetoacetate, benzoyl chloride, and aniline derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

The compound serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex molecules and as a reagent in various organic reactions. The unique structure of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide allows it to participate in diverse chemical transformations, making it an essential component in synthetic organic chemistry.

Material Development

In industrial applications, this compound may be involved in the development of new materials and agrochemicals. Its chemical properties can be exploited to create innovative products that enhance performance in agricultural settings or contribute to the creation of advanced materials with specific characteristics.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for treating infections .

Anticancer Properties

The compound has been investigated for its anticancer activities. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting tumor growth. The specific pathways involved are still under investigation, but initial results are promising for its use in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research shows that it may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues from Indolinone-Acetamide Derivatives

Compounds sharing the acetamide linkage and aromatic substituents, such as those reported in Jurnal Kimia Sains dan Aplikasi (2020), provide insights into structure-activity relationships (SAR) :

| Compound Name (ID) | Core Structure | Key Substituents | Reported Activity (IC50, μM) |

|---|---|---|---|

| (E)-2-(i-(4-Fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (52) | Indolinone | 4-Fluorobenzyl, quinolin-6-yl | 5.503 |

| (E)-2-(5-Fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (53) | Indolinone | 4-Nitrobenzyl, quinolin-6-yl | 5.928 |

| (E)-2-(i-(4-Ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (54) | Indolinone | 4-Ethoxybenzyl, quinolin-6-yl | 5.171 |

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-nitrobenzyl substituent in compound 53 correlates with reduced potency (higher IC50) compared to the 4-fluorobenzyl group in 52 , suggesting EWGs may hinder target binding .

- Electron-Donating Groups (EDGs) : The 4-ethoxybenzyl group in 54 exhibits moderate activity, implying a balance between lipophilicity and steric tolerance.

- Core Structure Influence: The indolinone-quinolin hybrid in these analogs differs from the dihydroquinolin core of the target compound, which may alter conformational flexibility and target selectivity.

Diarylpyrimidine-Acetamide HIV-1 RT Inhibitors

Diarylpyrimidine derivatives with N-phenylacetamide side chains, such as those synthesized in Journal of Chemical and Pharmaceutical Research (2014), highlight the role of the acetamide group in antiviral activity :

| Compound Class | Core Structure | Key Features | Target Activity |

|---|---|---|---|

| Diarylpyrimidine inhibitors | Pyrimidine | Fluorophenyl, hydroxyphenyl, acetamide | HIV-1 reverse transcriptase inhibition |

Comparison with Target Compound :

- Acetamide Role : The N-phenylacetamide group is conserved in both classes, suggesting its importance in binding to enzymatic pockets (e.g., via hydrogen bonding).

- Core Divergence: The pyrimidine core in HIV-1 inhibitors versus the dihydroquinolin core in the target compound implies distinct pharmacophoric requirements. This may limit cross-reactivity but highlights modular design strategies for optimizing scaffold-specific activity.

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Bioactivity

Table 2: Core Structure Impact

Notes

- The biological activities cited for indolinone-acetamide derivatives (compounds 52–54) are inferred from numerical values in , assumed to represent IC50 in μM.

- The absence of accessible PubChem data for the target compound () limits detailed physicochemical or pharmacological comparisons.

- Structural analogies are drawn from heterocyclic systems with established bioactivity, emphasizing the need for targeted studies on the dihydroquinolin scaffold.

Biological Activity

The compound 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide is a synthetic organic molecule belonging to the class of quinoline derivatives. Its unique structure combines a benzoyl group and a phenylacetamide moiety, which suggests potential therapeutic applications in various biological contexts. This article reviews its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the quinoline core. Key starting materials include benzoyl chloride, ethyl-substituted quinolines, and aniline derivatives. Common reagents used in these reactions include ethyl acetoacetate and controlled conditions involving catalysts and solvents to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds within the quinoline family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit various bacterial strains effectively. The mechanism of action is often linked to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.01 µg/mL |

| Compound B | Escherichia coli | 0.05 µg/mL |

| Compound C | Pseudomonas aeruginosa | 0.02 µg/mL |

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Benzamide derivatives have been documented to exhibit such properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study: Anti-inflammatory Activity

In a study conducted by Alagarsamy et al. (2015), novel quinoline-based acetamides were evaluated for their anti-inflammatory effects using animal models. The results demonstrated a significant reduction in paw edema in treated groups compared to control groups, indicating the compound's potential as an anti-inflammatory agent.

The exact mechanism of action for This compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory responses or microbial resistance pathways. Detailed studies are required to elucidate these interactions further .

Potential Therapeutic Applications

Given its biological activities, this compound may have various therapeutic applications:

- Antimicrobial Agent : Due to its significant antimicrobial properties, it could be developed as a treatment for bacterial infections.

- Anti-inflammatory Drug : Its ability to modulate inflammatory responses suggests potential use in treating chronic inflammatory diseases.

- Cancer Therapy : Preliminary studies indicate that similar compounds may exhibit antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide, and how can experimental design methods improve yield?

- Methodological Answer : Utilize statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., reaction time, temperature, catalyst loading) that influence yield. ICReDD’s integration of quantum chemical calculations and experimental feedback loops can narrow optimal conditions . Characterization via IR and NMR spectroscopy (as in analogous quinoline derivatives) ensures structural validation .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity and purity?

- Methodological Answer : Combine -NMR and -NMR to confirm the quinoline backbone and acetamide substituents. IR spectroscopy verifies carbonyl (C=O) and amide (N-H) functional groups. Elemental analysis (C/H/N ratios) ensures stoichiometric consistency, as demonstrated in structurally similar N-phenylacetamide derivatives .

Q. What are the key reaction intermediates and mechanisms involved in the synthesis of this compound?

- Methodological Answer : Track intermediates via LC-MS or in-situ FTIR. For example, intramolecular cyclization of N-(3-oxoalkenyl) phenylacetamides (analogous structures) involves keto-enol tautomerism and nucleophilic attack, validated by kinetic studies and computational modeling .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity, stability, and potential degradation pathways?

- Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for hydrolysis or oxidation pathways. Reaction path search methods (ICReDD) combined with molecular dynamics simulations can predict solvent effects and degradation products . Validate predictions with accelerated stability testing (e.g., stress studies under heat/light/humidity).

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

- Methodological Answer : Apply Bayesian inference or machine learning to reconcile discrepancies. For instance, if experimental yields deviate from quantum chemical predictions, refine computational models using experimental feedback (e.g., adjusting solvent parameters or transition-state barriers) . Cross-validate with high-throughput screening under varied conditions.

Q. How does the compound interact with biological targets, and what in silico methods optimize its selectivity?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to screen against target proteins (e.g., kinases, GPCRs). Pharmacophore modeling identifies critical binding motifs. For validation, synthesize analogs with modified substituents (e.g., ethyl → methyl) and assess activity via SPR or fluorescence polarization assays .

Q. What environmental impact assessment methodologies apply to this compound’s degradation byproducts?

- Methodological Answer : Conduct life-cycle analysis (LCA) to track environmental persistence. Use GC-MS or HPLC-MS to identify degradation products in simulated ecosystems (e.g., aqueous photolysis, microbial digestion). Reference EPA protocols for ecotoxicity testing (e.g., Daphnia magna assays) .

Cross-Disciplinary Methodologies

Q. How can interdisciplinary frameworks (e.g., chemical biology, materials science) enhance research on this compound?

- Methodological Answer : Integrate chemical biology tools (e.g., click chemistry for bioconjugation) to study cellular uptake. In materials science, explore its use as a ligand for metal-organic frameworks (MOFs) via TGA and PXRD analysis. Collaborative training programs (e.g., CHEM/IBiS 416) emphasize cross-disciplinary experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.